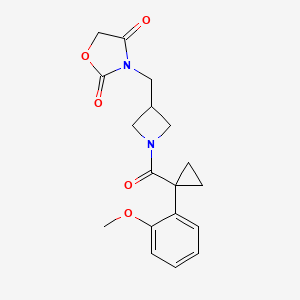

3-((1-(1-(2-甲氧苯基)环丙烷羰基)氮杂环丁-3-基)甲基)噁唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

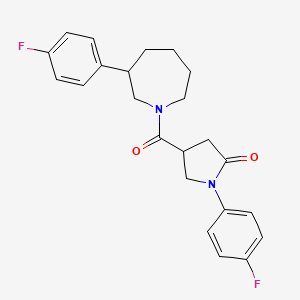

The compound "3-((1-(1-(2-Methoxyphenyl)cyclopropanecarbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione" is a chemically complex molecule that appears to be related to the oxazolidin-2,4-dione family. This family of compounds has been the subject of various studies due to their potential as precursors in the synthesis of pharmacologically relevant molecules, such as alpha-hydroxyhydroxamic acids and azetidine derivatives, which are of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of related oxazolidin-2,4-dione derivatives has been reported through novel methodologies. For instance, O-Protected 3-hydroxy-oxazolidin-2,4-diones have been prepared using a one-pot reaction involving cyanohydrins, 1,1'-carbonyldiimidazole, and O-protected hydroxylamines, followed by acidic hydrolysis . Additionally, a [3 + 2] cycloaddition reaction has been developed to form oxazolidin-4-ones from azaoxyallyl cations and aldehydes, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxazolidin-2,4-diones is characterized by a five-membered ring containing nitrogen and oxygen atoms. This structure is versatile and can be modified to produce various derivatives with potential biological activity. The compound of interest likely contains a cyclopropane ring and an azetidine moiety, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Oxazolidin-2,4-diones can undergo various chemical reactions. For example, decarbonylation of O-protected 3-hydroxyoxazolidin-2,4-diones can yield alpha-hydroxyhydroxamic acids . Reactions with alkali metal halides and lithium hydroxide can lead to ring opening and the formation of aziridinyl alcohols . These reactions demonstrate the reactivity of the oxazolidin-2,4-dione core and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidin-2,4-dione derivatives are influenced by their substituents. For example, the presence of an O-protected group can affect the solubility and stability of the compound . The introduction of a 2-methoxyphenyl group, as in the compound of interest, could also impact its physical properties, such as melting point and boiling point, as well as its chemical reactivity. The azetidine ring is known to impart rigidity to the molecule, which can be crucial for the interaction with biological targets .

科学研究应用

合成技术和化学转化

常规和微波辅助合成

一项研究讨论了通过涉及氰醇或α-羟基酯与 1,1'-羰基二咪唑和 1,1-二取代肼的反应来制备取代的 3-氨基-噁唑烷-2,4-二酮,然后进行酸性水解。该研究重点介绍了用于生成 N',N'-二取代 α-羟基肼的常规和微波辅助合成方法,展示了噁唑烷酮在化学合成中的多功能性 (Kurz & Widyan, 2005).

新型农业应用

农业杀菌剂的开发

噁唑烷酮杀菌剂Famoxadone对影响葡萄、谷物、番茄、马铃薯和其他作物的植物病原体表现出优异的控制作用。该物质属于一类新的噁唑烷酮杀菌剂,突出了该化学家族中化合物的农业意义 (Sternberg et al., 2001).

抗菌研究

潜在的抗菌剂

对噁唑烷酮衍生物(单核或与其他杂环缩合)的研究已经确立了这些化合物在药物化学中的重要性。一项研究描述了几种噁唑烷酮衍生物的合成,并对金黄色葡萄球菌和 大肠杆菌等细菌菌株以及黑曲霉和 白色念珠菌等真菌菌株进行了测试。这展示了噁唑烷酮化合物的抗菌潜力 (Devi et al., 2013).

先进材料合成

用于新型材料的环化反应

氰胺与各种底物(包括甲基邻氨基苯甲酸酯和 2-氨基苯基酮)的环化反应导致衍生物(如 2-氨基-3,4-二氢喹唑啉-4-酮和 2-氨基喹唑啉)的生成。该研究指出了噁唑烷酮衍生物在合成在各个领域具有潜在应用的材料中的作用 (Shikhaliev et al., 2008).

属性

IUPAC Name |

3-[[1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-24-14-5-3-2-4-13(14)18(6-7-18)16(22)19-8-12(9-19)10-20-15(21)11-25-17(20)23/h2-5,12H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYOEYGMTPMTDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)N3CC(C3)CN4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(1-(2-Methoxyphenyl)cyclopropanecarbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B2543839.png)

![2,3,5,6-tetramethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2543842.png)

![Methyl 4-[(2-bromophenoxy)methyl]benzoate](/img/structure/B2543846.png)

![1-Ethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2543847.png)

![3-[2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2543849.png)

![8-[[4-[4-[(4-Methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B2543851.png)

![N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide](/img/structure/B2543855.png)

![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2543857.png)